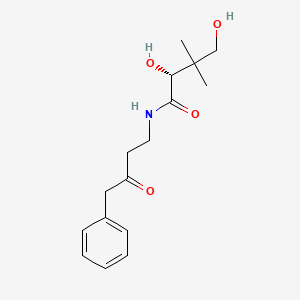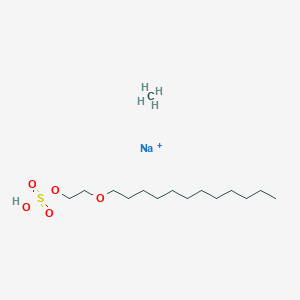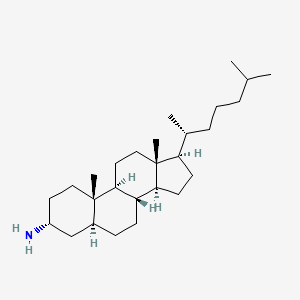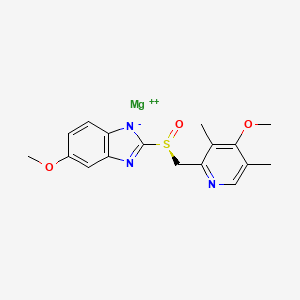![molecular formula C30H48N2O12 B10800270 4-[(1R)-2-(tert-butylamino)-1-hydroxyethyl]-2-(hydroxymethyl)phenol;2,3-dihydroxybutanedioic acid](/img/structure/B10800270.png)
4-[(1R)-2-(tert-butylamino)-1-hydroxyethyl]-2-(hydroxymethyl)phenol;2,3-dihydroxybutanedioic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 4-[(1R)-2-(tert-butylamino)-1-hydroxyethyl]-2-(hydroxymethyl)phenol;2,3-dihydroxybutanedioic acid is a complex organic molecule. This compound incorporates functional groups such as hydroxyl groups, an amine group, and a tertiary-butyl group. The unique arrangement of these functional groups grants the compound various chemical properties and biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. Common synthetic routes include the selective functionalization of a phenol derivative. Key steps might involve:
Nitration: Introduction of a nitro group into the benzene ring.
Reduction: Conversion of the nitro group into an amine.
Protection/Deprotection Steps: To introduce and later remove protecting groups.
Hydroxymethylation: Introduction of hydroxymethyl groups.
These reactions often require precise control of reaction conditions such as temperature, pH, and the use of specific catalysts to ensure high yields and purity.
Industrial Production Methods
For industrial-scale production, this compound may be synthesized using continuous flow reactors to ensure consistent product quality and scalability. Catalysts like palladium on carbon (Pd/C) or enzymes might be employed to enhance reaction efficiency and selectivity. The choice of solvents and the purification process, including crystallization or chromatography, are optimized for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, especially at its hydroxyl groups, forming corresponding quinones.
Reduction: The nitro group (if present) can be reduced to an amine, often using hydrogenation methods.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reducing Agents: Hydrogen gas (H2) with Pd/C, or sodium borohydride (NaBH4).
Nucleophiles: Hydroxide ions (OH-) or alkoxide ions (RO-).
Major Products
Quinones: From oxidation.
Amines: From reduction.
Ethers or Esters: From substitution reactions.
Applications De Recherche Scientifique
The compound 4-[(1R)-2-(tert-butylamino)-1-hydroxyethyl]-2-(hydroxymethyl)phenol;2,3-dihydroxybutanedioic acid is extensively studied for its application in several fields:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In research involving cellular signaling pathways due to its potential bioactivity.
Medicine: Potential use as a pharmaceutical agent for treating cardiovascular diseases.
Industry: In the production of materials with specific chemical properties, such as polymers or resins.
Mécanisme D'action
The compound's mechanism of action in biological systems typically involves interaction with specific molecular targets. For instance, its amine group may interact with enzymes or receptors, modulating their activity. The hydroxyl groups could participate in hydrogen bonding, influencing molecular recognition and binding affinity. These interactions can lead to changes in cellular signaling pathways or metabolic processes, contributing to its therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Albuterol: A bronchodilator used in asthma treatment.
Metoprolol: A beta-blocker used for hypertension management.
Salbutamol: Similar to albuterol, used for respiratory conditions.
Uniqueness
Compared to these similar compounds, 4-[(1R)-2-(tert-butylamino)-1-hydroxyethyl]-2-(hydroxymethyl)phenol;2,3-dihydroxybutanedioic acid has unique structural features, such as the specific arrangement of hydroxyl and amine groups. This structural uniqueness can result in different pharmacokinetic and pharmacodynamic profiles, influencing its biological efficacy and safety profile.
This elaborate structural and functional makeup positions the compound as a significant entity for further exploration in various scientific domains.
Propriétés
Formule moléculaire |
C30H48N2O12 |
|---|---|
Poids moléculaire |
628.7 g/mol |
Nom IUPAC |
4-[(1R)-2-(tert-butylamino)-1-hydroxyethyl]-2-(hydroxymethyl)phenol;2,3-dihydroxybutanedioic acid |
InChI |
InChI=1S/2C13H21NO3.C4H6O6/c2*1-13(2,3)14-7-12(17)9-4-5-11(16)10(6-9)8-15;5-1(3(7)8)2(6)4(9)10/h2*4-6,12,14-17H,7-8H2,1-3H3;1-2,5-6H,(H,7,8)(H,9,10)/t2*12-;/m00./s1 |
Clé InChI |
VNVNZKCCDVFGAP-NMFAMCKASA-N |
SMILES isomérique |
CC(C)(C)NC[C@@H](C1=CC(=C(C=C1)O)CO)O.CC(C)(C)NC[C@@H](C1=CC(=C(C=C1)O)CO)O.C(C(C(=O)O)O)(C(=O)O)O |
SMILES canonique |
CC(C)(C)NCC(C1=CC(=C(C=C1)O)CO)O.CC(C)(C)NCC(C1=CC(=C(C=C1)O)CO)O.C(C(C(=O)O)O)(C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-hydroxy-1-(1H-pyrazol-4-ylmethyl)-5-[[4-[[6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidin-4-yl]amino]piperidin-1-yl]methyl]indole-2-carbonitrile](/img/structure/B10800187.png)

![sodium;hydride;(5R,6S)-6-[(1R)-1-hydroxyethyl]-7-oxo-3-[(2R)-oxolan-2-yl]-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B10800189.png)
![[(1S,2R,3R,4R,5S,6S,7S,8R,9R,13R,14R,17S,18R)-5,7,8,14-tetrahydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate](/img/structure/B10800192.png)


![[(2R,3R,4R,5S,6S,7S,8R,13R,14R,16S,17S,18R)-5,7,8,14-tetrahydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate](/img/structure/B10800232.png)
![(2S)-4-[(3aS,7aR)-1,3,3a,4,5,6,7,7a-octahydroisoindol-2-yl]-2-benzyl-4-oxobutanoate;methane](/img/structure/B10800239.png)
![[(1S,2R,3R,4R,5S,6S,7S,8R,9R,13R,16S,17S,18R)-5,7,8,14-tetrahydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate](/img/structure/B10800253.png)
![(E,3R,5S)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoate;methane](/img/structure/B10800268.png)
![[(1S,2S,3R,4R,5S,6S,7S,8R,9S,13R,14R,16S,17S,18R)-5,7,8,14-tetrahydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate](/img/structure/B10800276.png)

![3-Methylbutyl 2-[[2-[[6-amino-2-[[2-[1-[2-(3-methylbutoxy)naphthalen-1-yl]naphthalen-2-yl]oxyacetyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoate](/img/structure/B10800290.png)
![(1S,4E,5'R,6R,6'R,7S,8R,10S,11S,12R,14S,15R,16S,18Z,20E,22S,25R,27S,28R,29S)-22-ethyl-7,11,14,15-tetrahydroxy-6'-[(2S)-2-hydroxypropyl]-5',6,8,10,12,14,16,28,29-nonamethylspiro[2,26-dioxabicyclo[23.3.1]nonacosa-4,18,20-triene-27,2'-oxane]-3,9,13-trione](/img/structure/B10800291.png)
